molecular formula C7H8N2O B584903 N-Methyl Picolinamide-d3 CAS No. 1346600-66-5

N-Methyl Picolinamide-d3

Katalognummer: B584903
CAS-Nummer: 1346600-66-5
Molekulargewicht: 139.172
InChI-Schlüssel: HXXAUIXTYRHFNO-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl Picolinamide-d3 is a deuterated derivative of N-Methyl Picolinamide, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic labeling, which aids in various analytical and mechanistic studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Picolinamide-d3 typically involves the reaction of picolinamide with deuterated methylating agents. One common method includes the use of deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of N-methyl-2-pyridylmethanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed:

    Oxidation: N-Methyl Picolinamide N-oxide.

    Reduction: N-Methyl-2-pyridylmethanol.

    Substitution: Various substituted picolinamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Methyl Picolinamide-d3 is extensively used in scientific research due to its isotopic labeling. Some key applications include:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and catalysts, where isotopic labeling helps in elucidating reaction mechanisms and improving efficiency.

Wirkmechanismus

The mechanism of action of N-Methyl Picolinamide-d3 involves its interaction with various molecular targets depending on the context of its use. In biological systems, it can act as a substrate or inhibitor for enzymes, affecting metabolic pathways. The deuterium atoms provide a unique advantage by altering the kinetic isotope effects, which can be used to study enzyme mechanisms and drug interactions.

Vergleich Mit ähnlichen Verbindungen

N-Methyl Picolinamide-d3 is compared with other deuterated and non-deuterated picolinamide derivatives. Some similar compounds include:

    N-Methyl Picolinamide: The non-deuterated version, used in similar applications but without the benefits of isotopic labeling.

    N-Methyl Picolinamide-4-thiol: A derivative with a thiol group, used in anticancer research due to its ability to inhibit specific kinases.

    N-Methyl Picolinamide N-oxide: An oxidized form, used in studies related to oxidative stress and enzyme inhibition.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and mechanistic studies, making it a valuable tool in various scientific disciplines.

Eigenschaften

CAS-Nummer

1346600-66-5

Molekularformel

C7H8N2O

Molekulargewicht

139.172

IUPAC-Name

N-(trideuteriomethyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H8N2O/c1-8-7(10)6-4-2-3-5-9-6/h2-5H,1H3,(H,8,10)/i1D3

InChI-Schlüssel

HXXAUIXTYRHFNO-FIBGUPNXSA-N

SMILES

CNC(=O)C1=CC=CC=N1

Synonyme

N-(Methyl-d3)-2-pyridinecarboxamide;  N-Methylpicolinamide-d3; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.